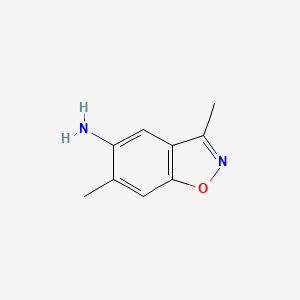
3,6-Dimethyl-1,2-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-1,2-benzoxazol-5-amine: is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with two methyl groups at positions 3 and 6, and an amine group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,2-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method is the condensation of 2-aminophenol with 3,6-dimethylbenzaldehyde under acidic conditions, followed by cyclization to form the benzoxazole ring. Catalysts such as sulfuric acid or phosphoric acid are often used to facilitate the reaction .
Industrial Production Methods: Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or iron, can enhance the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethyl-1,2-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-1,2-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and optical brighteners.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-1,2-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and topoisomerase.
Comparación Con Compuestos Similares
Benzoxazole: The parent compound with a similar structure but without the methyl and amine groups.
2-Methylbenzoxazole: A derivative with a single methyl group at position 2.
5-Aminobenzoxazole: A derivative with an amine group at position 5.
Uniqueness: 3,6-Dimethyl-1,2-benzoxazol-5-amine is unique due to the presence of both methyl groups and the amine group, which can enhance its biological activity and selectivity compared to other benzoxazole derivatives .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
3,6-dimethyl-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-5-3-9-7(4-8(5)10)6(2)11-12-9/h3-4H,10H2,1-2H3 |
Clave InChI |
JWFRUXZBKPYQJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1N)C(=NO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


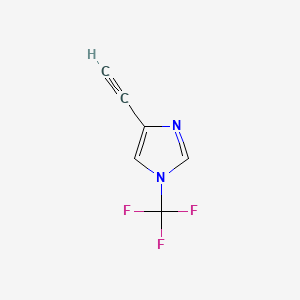
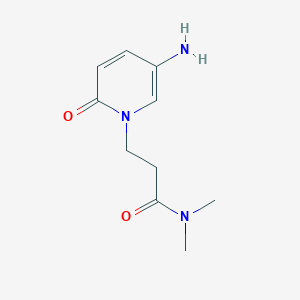


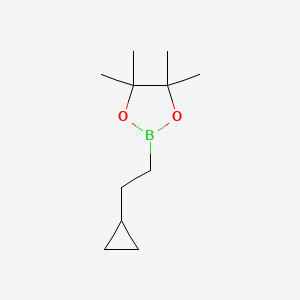
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
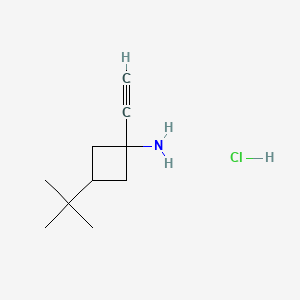

![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)
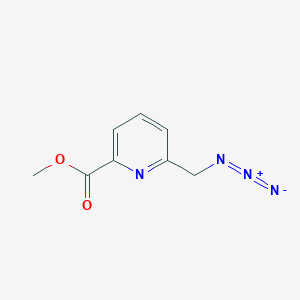
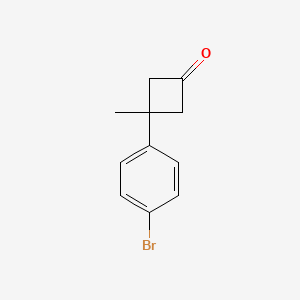
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)

